![molecular formula C11H12N2O3 B1323049 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid CAS No. 492445-92-8](/img/structure/B1323049.png)
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid
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Overview
Description
“2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid” is an organic compound with the chemical formula C11H12N2O3 . It has a molecular weight of 220.23 g/mol . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear structure formula for this compound is C11H12N2O3 . Further details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound should be dry and at room temperature .Scientific Research Applications
Pharmaceutical Research
This compound, with the CAS number 492445-92-8, is being explored for its potential pharmaceutical applications. Its structure suggests it could be useful in the synthesis of various pharmacologically active molecules. The presence of the imidazolidinone moiety is particularly interesting as it is found in many biologically active compounds that have central nervous system (CNS) activity .
Chemical Synthesis
As a building block in chemical synthesis, this compound’s reactive acetic acid group allows for the creation of a wide range of derivatives. This versatility makes it valuable for synthesizing new compounds for testing in various chemical domains .
Life Sciences
The compound’s potential biological activity makes it a candidate for life science research, particularly in studying cell signaling pathways. Its ability to cross cell membranes due to the presence of the phenyl group could be leveraged in designing probes or inhibitors for cellular processes .
Safety and Hazards
properties
IUPAC Name |
2-[4-(2-oxoimidazolidin-1-yl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)7-8-1-3-9(4-2-8)13-6-5-12-11(13)16/h1-4H,5-7H2,(H,12,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUIBPUGJQBOSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631057 |
Source
|
Record name | [4-(2-Oxoimidazolidin-1-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid | |
CAS RN |
492445-92-8 |
Source
|
Record name | [4-(2-Oxoimidazolidin-1-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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